3,6-dichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide, often referred to as BT2, is a synthetic compound classified as a benzothiophene carboxylate derivative. [ [] ] It is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [ [] ] BT2 has gained significant attention in scientific research due to its potential therapeutic applications in managing metabolic diseases associated with elevated branched-chain amino acids (BCAAs). [ [] ]
3,6-dichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide acts as an allosteric inhibitor of BDK. [ [] ] It binds to the same site in BDK as other known allosteric inhibitors, such as (S)-α-cholorophenylproprionate ((S)-CPP). [ [] ] Binding of BT2 triggers helix movements in the N-terminal domain of BDK, causing the kinase to dissociate from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [ [] ] This dissociation leads to increased BCKDC activity and enhanced BCAA oxidation. [ [] ]
The provided papers report that 3,6-dichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide exhibits excellent pharmacokinetic properties with a terminal half-life (T½) of 730 minutes and high metabolic stability, showing no degradation in 240 minutes. [ [] ] This stability is significantly superior to that of (S)-CPP. [ [] ]
3,6-dichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide is a promising lead compound for treating metabolic diseases associated with elevated BCAAs. [ [] ] It has demonstrated efficacy in in vitro and in vivo studies:
These findings highlight its potential therapeutic value in conditions like maple syrup urine disease, obesity, and type 2 diabetes where elevated BCAAs are observed. [ [] ]
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: